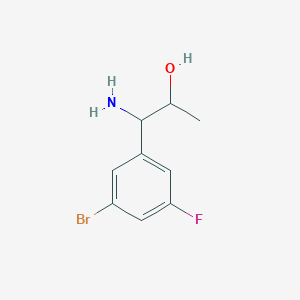

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Description

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a bromo-fluorophenyl substituent.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |

InChI Key |

UMGGLXQSZJPMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Br)F)N)O |

Origin of Product |

United States |

Preparation Methods

Amino Alcohol Formation via Nucleophilic Substitution and Reduction

A common route to amino alcohols like this compound involves:

- Starting with a halogenated or functionalized aryl ketone or aldehyde (e.g., 3-bromo-5-fluorophenylacetone).

- Performing reductive amination or nucleophilic substitution with ammonia or amines to introduce the amino group.

- Reduction of the ketone or aldehyde to the corresponding alcohol.

This method ensures the amino and hydroxyl groups are introduced with control over regio- and stereochemistry.

Asymmetric Synthesis via Catalytic Methods

A 2017 study demonstrated a one-pot asymmetric synthesis of similar chiral amino alcohols using catalytic systems:

- The procedure used aryl ketones bearing bromo and fluoro substituents.

- Catalysts such as palladium complexes with chiral ligands were employed.

- The reaction involved allylation and subsequent reduction steps under controlled temperature (e.g., 35–135 °C) and inert atmosphere.

- Purification was achieved by flash chromatography to isolate the chiral amino alcohols with high enantiomeric excess.

This method is advantageous for preparing enantiomerically pure compounds like this compound.

Hydrochloride Salt Formation and Workup

For isolation and purification, the amino alcohol is often converted into its hydrochloride salt:

- Reacting the free amino alcohol with aqueous hydrochloric acid (30–40% strength) at controlled temperatures (room temperature to reflux).

- The reaction can be performed in an autoclave at elevated temperatures (80–140 °C) and pressures (3–45 bar) for several hours to ensure complete conversion.

- The hydrochloride salt is then isolated by distillation of water and organic solvents.

- Neutralization with inorganic base (e.g., NaOH) liberates the free amino alcohol.

- Further purification steps include azeotropic distillation and filtration to remove impurities.

Alkylation and Functional Group Transformations in Alcoholic Media

Another approach involves:

- Reacting halogenated aryl compounds with amines or thiols in alcoholic solvents such as isopropanol.

- Using potassium hydroxide or other bases to facilitate substitution reactions.

- Subsequent neutralization with hydrochloric acid to precipitate the desired amino alcohol or related derivatives.

- Recrystallization from solvents like propane-2-ol to obtain pure crystalline products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The autoclave method for hydrochloride salt formation is preferred for scale-up due to better control of reaction parameters and shorter reaction times compared to reflux at atmospheric pressure.

- The asymmetric catalytic method yields chiral amino alcohols with high enantiomeric excess, critical for pharmaceutical applications where stereochemistry affects biological activity.

- The use of halogenated phenyl rings (bromo and fluoro substituents) requires careful handling during synthesis to avoid side reactions such as dehalogenation or undesired substitutions.

- Purification by recrystallization from propane-2-ol or azeotropic distillation improves product purity and yield.

- Commercial availability of the hydrochloride salt form facilitates handling and storage, with purity levels typically around 95%.

Chemical Reactions Analysis

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

Industry: Employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the core amino-propanol scaffold but differ in substituents, stereochemistry, or aryl group modifications:

Table 1: Key Structural and Physical Properties of Analogs

Key Findings from Comparative Studies

Substituent Effects on Physical Properties :

- The 3-bromo-5-methylphenyl analog () exhibits a high predicted boiling point (359.7°C) and density (1.406 g/cm³), attributed to increased molecular weight and van der Waals interactions from the methyl group.

- The 5-bromo-2-fluorophenyl derivative () has a lower molecular weight (234.07 g/mol) due to its shorter carbon chain (ethan-1-ol vs. propan-2-ol), which may reduce steric hindrance and improve solubility.

The tert-butyl substituent () introduces significant steric bulk, which may hinder binding to enzymatic targets but enhance metabolic stability.

Stereochemical Influences: All analogs listed in Table 1 share the (1S,2R) or (2R) configuration, critical for chiral recognition in pharmacological contexts. For example, optical rotation measurements in related compounds (e.g., +2.8° for (R)-1-amino-1-(3′-pyridyl)methylphosphonic acid ) highlight the importance of stereochemistry in characterizing such molecules.

Complex Fluorinated Derivatives :

Implications for Research and Development

- Drug Design : The bromo-fluoro substitution pattern in the target compound may optimize interactions with hydrophobic enzyme pockets while maintaining moderate polarity.

- Synthetic Challenges : Steric hindrance from bulky groups (e.g., tert-butyl in ) complicates synthesis but improves stability, whereas simpler analogs (e.g., ) may offer easier scalability.

- Safety Considerations : Propan-2-ol derivatives generally exhibit flammability (flash point ~24°C ), necessitating careful handling during synthesis.

Biological Activity

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. Its unique structure, featuring both bromine and fluorine substituents, contributes to its notable biological activities. This article delves into the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11BrFN

- Molar Mass : 248.09 g/mol

- IUPAC Name : (1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Modulates the activity of enzymes such as neuronal nitric oxide synthase (nNOS), affecting nitric oxide production. |

| Receptor Binding | Interacts with various receptors, influencing signaling pathways involved in numerous biological processes. |

| Halogen Bonding | The presence of halogen atoms (bromine and fluorine) enhances binding affinity and selectivity towards molecular targets. |

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

-

Antimicrobial Properties : Structural derivatives show significant antibacterial and antifungal activities against various strains.

- For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against both Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : The compound's interaction with nNOS suggests potential applications in treating neurodegenerative disorders through modulation of nitric oxide levels.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, making it a candidate for targeted therapies.

Antibacterial Activity

A study assessed the antibacterial properties of structurally related compounds, highlighting that modifications on the phenyl ring significantly influenced their inhibitory action against pathogens like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents notably improved antimicrobial efficacy.

Neuroprotective Applications

In vitro studies demonstrate that this compound can modulate neuronal signaling pathways, showing promise for therapeutic applications in conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its halogen pairing:

| Compound Name | Structural Features |

|---|---|

| (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL | Contains chlorine instead of bromine |

| (1S,2S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL | Contains chlorine instead of fluorine |

| (1S,2S)-1-Amino-1-(3-iodo-5-fluorophenyl)propan-2-OL | Contains iodine instead of bromine |

This table illustrates how variations in halogen substituents can influence biological activity and binding properties.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives from this compound. Key findings include:

- Binding Affinity : Halogen substitution enhances the binding affinity to target proteins compared to non-halogenated analogs.

- Selectivity : Derivatives exhibit selective inhibition against specific enzymes, indicating their potential as targeted therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.